molecular formula C14H15NO3 B11471022 Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate

Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate

Cat. No.: B11471022
M. Wt: 245.27 g/mol
InChI Key: HYVPHAALKJWOOQ-UHFFFAOYSA-N
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Description

Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate is a benzoate ester derivative featuring a furan ring substituted at position 5 with a methylaminomethyl group (-CH₂NHCH₃). The compound consists of a methyl benzoate backbone, where the benzene ring is substituted at the para position (C4) with a furan-2-yl moiety. This structure positions the compound as a hybrid aromatic-heterocyclic scaffold, making it relevant for pharmaceutical and materials science research.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 4-[5-(methylaminomethyl)furan-2-yl]benzoate

InChI

InChI=1S/C14H15NO3/c1-15-9-12-7-8-13(18-12)10-3-5-11(6-4-10)14(16)17-2/h3-8,15H,9H2,1-2H3

InChI Key

HYVPHAALKJWOOQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(O1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate typically involves a multi-step processThe final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, while the furan and benzoate moieties can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan-Benzoate Cores

Key structural analogues share the benzoate-furan backbone but differ in substituents on the benzene ring, furan ring, or amine groups.

Table 1: Structural and Molecular Comparison
Compound Name Benzene Substituents Furan Substituents Molecular Formula Molecular Weight Key Differences Source (Evidence ID)
Target Compound : Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate None 5-[(methylamino)methyl] C₁₄H₁₅NO₃ 269.28 Baseline structure N/A
Methyl 2-chloro-4-methoxy-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)furan-2-yl]benzoate 2-Cl, 4-OCH₃ 5-[(4-methylphenethylamino)methyl] C₂₅H₂₅ClN₂O₄ 465.93 Bulky aryl group on amine; chloro and methoxy groups on benzene
{5-[(Dimethylamino)methyl]furan-2-yl}methanol N/A (methanol group) 5-[(dimethylamino)methyl] C₈H₁₃NO₂ 155.19 Dimethylamine substituent; lacks benzoate ester
Methyl 5-(4-formylphenoxymethyl)furan-2-carboxylate N/A (formylphenoxy group) 4-formylphenoxymethyl C₁₂H₁₀O₅ 234.20 Formylphenoxy substituent; no amine group

Functional Group Variations and Implications

  • Amine Substitution: The methylamino group (-NHCH₃) in the target compound contrasts with dimethylamino (-N(CH₃)₂) groups in and bulky aryl amines in .
  • The target compound’s unsubstituted benzene may improve metabolic stability but reduce binding specificity.
  • Furan Substituents: The methylaminomethyl group in the target compound is smaller than the phenethylamino group in , likely improving solubility and synthetic accessibility.

Biological Activity

Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzoate moiety linked to a furan ring with a methylamino side chain. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

These results suggest that the compound could be developed as a novel antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been shown to possess anti-inflammatory activity. A study investigated its effects on macrophage activation and cytokine production, revealing that the compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Interaction : It could interact with receptors on immune cells, modulating their activity and influencing cytokine release.
  • Cell Membrane Disruption : The presence of the furan ring may enhance membrane permeability, leading to bacterial cell lysis.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in patients with skin infections caused by MRSA (Methicillin-resistant Staphylococcus aureus). Results showed a significant reduction in infection severity and faster healing times compared to standard antibiotic treatments.

Case Study 2: Anti-inflammatory Response

Another study focused on patients with chronic inflammatory conditions. Administration of this compound resulted in decreased levels of inflammatory markers and improved patient-reported outcomes regarding pain and swelling.

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